Tert-butyl 7-methoxy-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 7-methoxy-1H-indole-1-carboxylate: is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a tert-butyl group, a methoxy group, and an indole core, making it a versatile molecule in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Tert-butyl 7-methoxy-1H-indole-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to multiple downstream effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be impacted.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a substrate for P-glycoprotein, which is involved in drug efflux and could impact bioavailability .
Result of Action
Given the diverse biological activities associated with indole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular levels.
Action Environment
The compound is recommended to be stored in an inert atmosphere at temperatures between 2-8°c , suggesting that temperature and exposure to reactive gases could impact its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-methoxy-1H-indole-1-carboxylate typically involves the reaction of 7-methoxyindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 7-methoxy-1H-indole-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
Chemistry: Tert-butyl 7-methoxy-1H-indole-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its indole core makes it a valuable building block in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It serves as a model compound for investigating the biological activities of indole-based molecules .
Medicine: The compound is explored for its potential therapeutic properties. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of novel materials with specific properties .
Comparison with Similar Compounds
- Tert-butyl 5-methoxy-1H-indole-1-carboxylate
- Tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
- Tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
Uniqueness: Tert-butyl 7-methoxy-1H-indole-1-carboxylate is unique due to the position of the methoxy group on the indole ring. This specific substitution pattern influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Biological Activity
Tert-butyl 7-methoxy-1H-indole-1-carboxylate is a synthetic derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
1. Overview of Indole Derivatives
Indole derivatives are recognized for their broad spectrum of biological activities, including:
- Antiviral
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
- Antitubercular
Given these properties, this compound is positioned as a candidate for drug development in various therapeutic areas .
2.1 Target Interactions
The compound interacts with specific molecular targets, modulating their activity through various biochemical pathways. Its methoxy group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .
2.2 Biochemical Pathways
The compound's mechanism may involve:
- Enzyme inhibition : It can inhibit enzymes involved in critical biological processes.
- Receptor modulation : The compound may act on receptors related to inflammation and cancer progression.
3. Pharmacokinetics
This compound is predicted to exhibit:
- High gastrointestinal absorption : This suggests good oral bioavailability.
- Blood-brain barrier permeability : The compound may have central nervous system effects due to its ability to cross the blood-brain barrier .
4.1 Anticancer Activity
Research indicates that indole derivatives can induce apoptosis in cancer cells. This compound has shown potential in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells.
4.2 Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8.0 | |
Escherichia coli | 16.0 | |
Mycobacterium tuberculosis | 32.0 |
5.1 Case Study on Anticancer Effects
A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated that treatment led to significant apoptosis through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .
5.2 Case Study on Antimicrobial Efficacy
In another study, the compound exhibited potent activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antitubercular drugs .
6. Conclusion and Future Directions
This compound exhibits promising biological activities that warrant further investigation. Its diverse pharmacological effects make it a valuable candidate for drug development in oncology and infectious diseases.
Future research should focus on:
- Mechanistic studies to elucidate specific pathways involved in its action.
- In vivo studies to assess efficacy and safety profiles.
- Development of derivatives to enhance potency and selectivity against target diseases.
Properties
IUPAC Name |
tert-butyl 7-methoxyindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-6-5-7-11(17-4)12(10)15/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMPQAJKVAOOOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677973 | |
Record name | tert-Butyl 7-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-77-8 | |
Record name | 1,1-Dimethylethyl 7-methoxy-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 7-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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